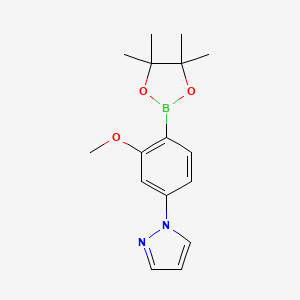
1-(3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole
Descripción general
Descripción
The compound “1-(3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Attached to this ring is a phenyl group that is substituted with a methoxy group and a tetramethyl-1,3,2-dioxaborolane group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the methoxy group, and the coupling of the tetramethyl-1,3,2-dioxaborolane group. The exact methods would depend on the specific starting materials and reaction conditions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrazole ring, the methoxy group, and the tetramethyl-1,3,2-dioxaborolane group would all contribute to the overall structure .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions. The pyrazole ring might undergo electrophilic substitution reactions, while the methoxy group could potentially be demethylated under certain conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the presence of the different functional groups .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- 1-(3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole, a pyrazole derivative, is often synthesized and characterized for its molecular structure. Studies like those by Liao et al. (2022) and Yang et al. (2021) involve synthesis and characterization using techniques such as FT-IR, NMR, MS spectroscopies, and X-ray diffraction. These methods confirm the structure and composition of the compound, providing a basis for further applications in scientific research (Liao, Liu, Wang, & Zhou, 2022), (Yang, Huang, Chen, & Chen, 2021).
Antibacterial and Antimicrobial Activity
- Some derivatives of 1H-pyrazole have been synthesized and evaluated for their antibacterial and antimicrobial activities. For instance, Rai et al. (2009) synthesized a series of compounds and assessed their effectiveness against various bacterial strains. They found significant activity in some compounds, demonstrating the potential of 1H-pyrazole derivatives in developing new antibacterial agents (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Applications in Bioactive Compound Synthesis
- Derivatives of 1H-pyrazole, like the one , often serve as intermediates in synthesizing bioactive compounds. Kong et al. (2016) describe the synthesis of a derivative used in creating crizotinib, an anti-cancer drug. This highlights the role of such compounds in pharmaceutical research and drug development (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Potential in Cancer Therapy
- Pyrazole derivatives are being studied for their potential in cancer therapy. Liu et al. (2017) synthesized 3-phenyl-1H-pyrazole derivatives as intermediates for bioactive compounds, emphasizing their relevance in creating small molecule inhibitors for cancer treatment (Liu, Xu, & Xiong, 2017).
Mecanismo De Acción
The compound also contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). Boronic acids and their derivatives are widely used in organic synthesis and medicinal chemistry. They are often used as intermediates in the synthesis of more complex organic compounds .
The methoxy group attached to the phenyl ring could potentially enhance the lipophilicity of the compound, which might influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .
Propiedades
IUPAC Name |
1-[3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BN2O3/c1-15(2)16(3,4)22-17(21-15)13-8-7-12(11-14(13)20-5)19-10-6-9-18-19/h6-11H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBQIMJREMUMCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N3C=CC=N3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-Pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




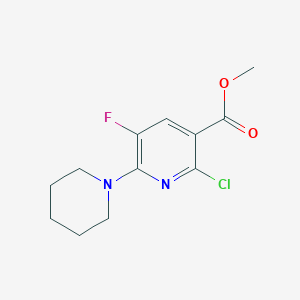
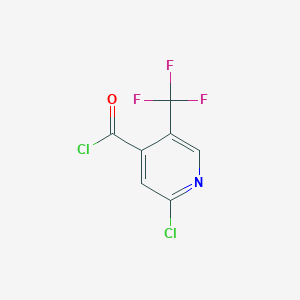
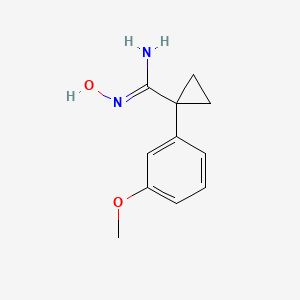
![3,3-Bis-[(4-chlorophenyl)methyl]-piperidine-1H-2,4-dione](/img/structure/B1407667.png)
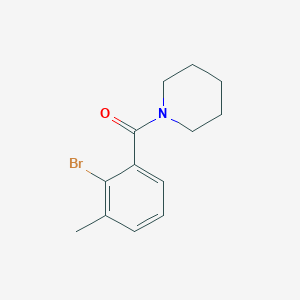
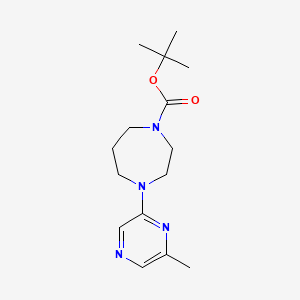
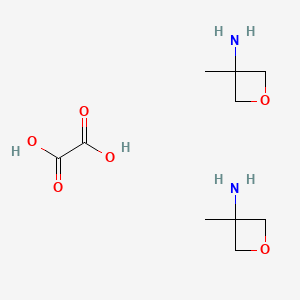
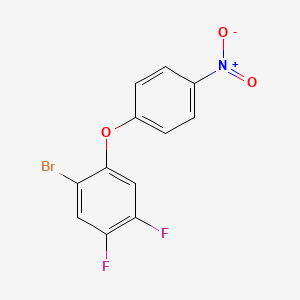
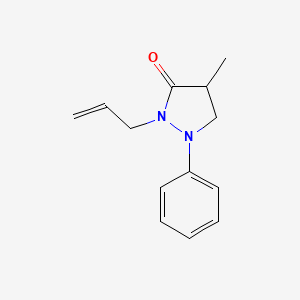
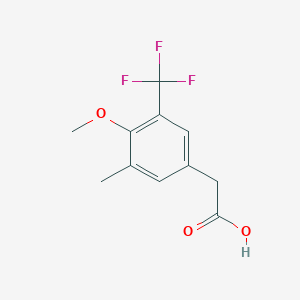


![1-[(4-chlorophenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1407681.png)